Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular weight of 219.24 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The IUPAC name of this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI code is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .Chemical Reactions Analysis
The chemical reactions of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involve a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a powder at room temperature . Its molecular weight is 219.24 .Scientific Research Applications
1. Crystal Structure Analysis
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has been studied for its crystal structure properties. It consists of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and other units, forming a three-dimensional network structure through weak hydrogen bonds and π–π interactions (Baba et al., 2019).
2. Biological Activity
The compound has been identified in natural products with biological activity. For example, helquinoline, a tetrahydroquinoline derivative, showed high biological activity against bacteria and fungi (Asolkar et al., 2004).
3. Synthesis and Antibacterial Properties
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have been synthesized using ultrasound-promoted reactions, showing moderate antibacterial activity against various bacterial strains (Balaji et al., 2013).
4. Chemical Reactivity and Synthesis
The compound's reactivity has been explored for synthesizing different quinolones and tetrahydro-4-oxoquinolines, providing insights into its versatility in chemical reactions (Guillou et al., 1998).
5. Development of New Synthesis Protocols
Recent studies have developed new protocols for synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, enhancing the understanding of its formation and potential applications (Zaitseva et al., 2022).
6. Study of Central Nervous System Active Compounds
Research on compounds like ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, related to ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, has shown effects on motor control in mice, indicating potential CNS activity (Hung et al., 1985).
7. Exploring New Chemical Pathways
The compound has been used in exploring new chemical pathways, such as the cyclization of amino-acid derivatives to produce various heterocyclic compounds (Proctor et al., 1972).
properties
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUDAJUVYHBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Citations
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